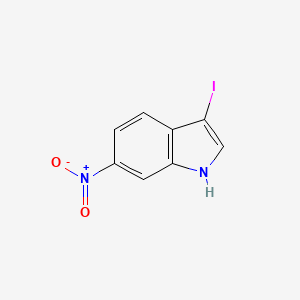

3-iodo-6-nitro-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Modern Organic Chemistry and Related Disciplines

The indole ring system is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. nih.gov This bicyclic structure, consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a fundamental component in numerous natural products, pharmaceuticals, and agrochemicals. nih.govmdpi.com Its significance stems from its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin. cymitquimica.comresearchgate.netcore.ac.uknih.gov

In medicinal chemistry, the indole nucleus is a key feature in drugs with diverse therapeutic applications, including anti-inflammatory agents like indomethacin, antimigraine drugs like sumatriptan, and various anticancer compounds. nih.govresearchgate.net The versatility of the indole scaffold allows it to interact with a wide range of biological targets, making it a focal point in drug discovery and the development of new chemical entities. researchgate.netresearchgate.net Beyond pharmaceuticals, indole derivatives are integral to materials science, where they are used in the creation of dyes, functional polymers, and optoelectronic materials. nih.gov

The Strategic Role of Halogen and Nitro Functional Groups in Heterocyclic Systems

The introduction of functional groups onto the indole scaffold is a primary strategy for modulating its chemical and physical properties. Halogen and nitro groups, in particular, serve critical roles in directing reactivity and enabling subsequent chemical transformations.

Halogenation is a key tactic for the pre-functionalization of heterocyclic systems, creating reactive sites for further modification. nih.govsigmaaldrich.com Iodine, when substituted onto the indole ring, is particularly valuable in synthetic chemistry. The carbon-iodine bond is the weakest among the halogens, making the iodo group an excellent leaving group in a variety of cross-coupling reactions. researchgate.net This reactivity is harnessed in powerful carbon-carbon and carbon-heteroatom bond-forming methodologies such as the Suzuki, Sonogashira, Heck, and Stille reactions. mdpi.comresearchgate.net

The presence of an iodine atom, specifically at the electron-rich C3 position of the indole ring, provides a versatile handle for late-stage functionalization, allowing chemists to introduce complex substituents with high precision. researchgate.netcymitquimica.com Iodine can also act as a catalyst in certain electrophilic substitution reactions involving indoles. evitachem.comachmem.com This dual role as both a functional handle and a potential catalyst underscores its strategic importance in organic synthesis. sigmaaldrich.comrsc.org

The nitro group (NO₂) is one of the most powerful electron-withdrawing groups used in organic synthesis. When attached to the indole scaffold, it profoundly influences the electronic properties of the entire ring system. cymitquimica.com By withdrawing electron density through both inductive and resonance effects, the nitro group deactivates the ring towards electrophilic substitution while potentially activating it for nucleophilic aromatic substitution.

From a synthetic standpoint, the nitro group's greatest utility lies in its capacity to be transformed into other functional groups. The most common and significant transformation is its reduction to an amino group (NH₂). This conversion provides access to amino-substituted indoles, which are crucial intermediates for the synthesis of a vast array of pharmacologically active compounds and complex natural products.

Positioning of 3-Iodo-6-nitro-1H-indole within Substituted Indole Chemistry

This compound is a di-substituted indole that serves primarily as a versatile synthetic intermediate. Its chemical identity is defined by the CAS Number 1360963-23-0 and the molecular formula C₈H₅IN₂O₂. The strategic placement of the iodo and nitro groups makes it a valuable building block for creating poly-functionalized indole derivatives.

The synthesis of this compound is typically achieved through the direct electrophilic iodination of 6-nitroindole (B147325) at the C3 position, which is the most nucleophilic site on the indole ring. researchgate.net

The utility of this compound lies in the orthogonal reactivity of its two functional groups:

The C3-Iodo Group: This serves as a reactive handle for introducing a wide variety of substituents via transition-metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net This allows for the construction of the indole core with desired complexity at the 3-position.

The C6-Nitro Group: This group acts as a precursor to the C6-amino group upon reduction. The resulting amine can then be subjected to a host of further reactions, such as acylation, alkylation, or diazotization, to build more elaborate structures.

This bifunctionality allows for a modular synthetic approach. A chemist can first perform a coupling reaction at the C3 position and then reduce the nitro group, or vice versa, to access a wide range of complex target molecules that would be difficult to synthesize otherwise.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1360963-23-0 |

| Molecular Formula | C₈H₅IN₂O₂ |

| Molecular Weight | 288.04 g/mol |

| Physical Form | Solid |

Historical Context of Indole Functionalization Research

The study of indole chemistry dates back to the 19th century. cymitquimica.com Its history began with the investigation of the natural dye indigo, from which indole was first isolated by Adolf von Baeyer in 1866 after reducing oxindole (B195798) with zinc dust. mdpi.comnih.gov A few years later, in 1869, Baeyer and Emmerling reported a synthesis for indole itself. cymitquimica.comcore.ac.uk

A landmark development in indole synthesis was the discovery of the Fischer indole synthesis by Emil Fischer in 1883. researchgate.netnih.gov This method, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, remains one of the most common and versatile methods for preparing substituted indoles. cymitquimica.comnih.gov

Throughout the 20th century, research intensified as the indole nucleus was identified in crucial alkaloids and biological regulators. nih.gov Early functionalization chemistry focused on the inherent reactivity of the pyrrole ring, primarily at the C3 position, through electrophilic substitution reactions. cymitquimica.comresearchgate.netnih.gov Accessing the less reactive C2 position or the benzenoid ring (C4-C7) was a significant challenge. In recent decades, the field has been revolutionized by the development of transition-metal-catalyzed C-H functionalization methods, which have provided powerful new strategies for selectively modifying any position on the indole ring, including the benzenoid core. This continuous evolution from classical methods to modern catalytic strategies highlights the enduring importance of indole functionalization in organic chemistry. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-7-4-10-8-3-5(11(12)13)1-2-6(7)8/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYMWFCKFDGAFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodo 6 Nitro 1h Indole and Its Precursors

Classical Indole (B1671886) Synthesis Routes and their Adaptations for 3-Iodo-6-nitro-1H-indole

Classical indole syntheses provide foundational methods for constructing the indole nucleus. However, the presence of a deactivating nitro group and the requirement for a specific iodo substituent often necessitate significant modifications to these established procedures.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction that produces indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The general mechanism involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgnih.gov A key nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.orgyoutube.com

To synthesize a 6-nitroindole (B147325) precursor via this route, the required starting material is (4-nitrophenyl)hydrazine. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the reaction rate and conditions. Specifically, the nucleophilicity of the nitrogen is reduced, and the key C-C bond-forming sigmatropic rearrangement step can be affected. nih.gov Despite this, the reaction is frequently successful. Studies have shown the reaction of o,p-nitrophenylhydrazines with ketones like 2-methylcyclohexanone (B44802) in refluxing acetic acid to yield the corresponding nitroindolenines. nih.gov The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids like ZnCl₂, is crucial for optimizing the reaction. wikipedia.orgnih.gov

Direct synthesis of this compound using this method is not straightforward. The typical outcome is an indole that is substituted at the 2 and/or 3 positions based on the carbonyl partner used. Therefore, the Fischer synthesis is primarily a method to construct the 6-nitro-1H-indole core, which would then undergo a subsequent iodination step at the C3 position.

Table 1: Examples of Fischer Indole Synthesis with Nitro-Substituted Phenylhydrazines This table is illustrative of the general Fischer synthesis process adapted for nitro-substituted precursors.

| Phenylhydrazine Precursor | Carbonyl Partner | Acid Catalyst | Product | Reference |

|---|---|---|---|---|

| (4-Nitrophenyl)hydrazine | Pyruvic acid | Polyphosphoric acid | 6-Nitroindole-2-carboxylic acid | wikipedia.org |

| (4-Nitrophenyl)hydrazine | 2-Methylcyclohexanone | Acetic Acid | Nitro-substituted tetrahydrocarbazole | nih.gov |

The Reissert indole synthesis is another classical method that begins with ortho-nitrotoluene and its derivatives. wikipedia.org The reaction involves a base-catalyzed condensation of the o-nitrotoluene with diethyl oxalate (B1200264). wikipedia.orgyoutube.com The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization, typically using zinc in acetic acid or other reducing agents like ferrous sulfate, to form an indole-2-carboxylic acid, which can be decarboxylated upon heating to yield the parent indole. wikipedia.orgresearchgate.net

For the synthesis of 6-nitro-1H-indole, the starting material would be 2-methyl-1,3-dinitrobenzene. The two strongly electron-withdrawing nitro groups make the methyl protons significantly acidic, facilitating the initial condensation step with diethyl oxalate. Potassium ethoxide is often more effective than sodium ethoxide for this condensation. wikipedia.org The subsequent step involves the selective reduction of one nitro group (the one ortho to the side chain) to an amine, which then intramolecularly attacks the ketone to initiate cyclization. youtube.comyoutube.com Careful selection of the reducing agent and conditions is necessary to achieve this selective reduction without affecting the second nitro group that will become the substituent at the C6 position.

Reaction Scheme: Reissert Synthesis for 6-Nitroindole

Condensation: 2-methyl-1,3-dinitrobenzene reacts with diethyl oxalate in the presence of a strong base (e.g., KOEt) to form the corresponding dinitrophenylpyruvate ester.

Reductive Cyclization: The pyruvate (B1213749) derivative is treated with a reducing agent (e.g., Zn/AcOH) to selectively reduce the ortho-nitro group to an amino group, which spontaneously cyclizes.

Hydrolysis & Decarboxylation: The resulting 6-nitroindole-2-carboxylic acid ester is hydrolyzed and then heated to yield 6-nitro-1H-indole.

This method, like the Fischer synthesis, builds the 6-nitroindole scaffold, which must be iodinated in a separate step to obtain the final target compound.

The Nenitzescu indole synthesis, reported in 1929, is a reaction that forms 5-hydroxyindole (B134679) derivatives from the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgwikipedia.org The mechanism involves a Michael addition of the enamine to the quinone, followed by a cyclization and elimination sequence. wikipedia.org

Due to its mechanism and starting materials, the Nenitzescu synthesis is not directly applicable for the preparation of 6-nitroindoles. The core product of this reaction is inherently a 5-hydroxyindole. synarchive.com While modifications and variations exist, such as using different catalysts or reaction conditions to influence outcomes, adapting this synthesis for a 6-nitro-substituted product would require a non-standard, highly substituted nitro-quinone precursor and would likely be an inefficient route compared to other established methods. researchgate.netmdpi.com Therefore, this strategy is generally not considered for the synthesis of the this compound scaffold.

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to produce an indole. wikipedia.org To prepare 6-nitroindole, the precursor would be N-acetyl-2-methyl-5-nitroaniline.

However, the classical Madelung conditions (e.g., sodium ethoxide at 200–400 °C) are extremely harsh and pose significant safety risks with highly nitrated substrates. wikipedia.org It has been reported that a conventional Madelung reaction on 4-nitro-2-methylacetanilide resulted in an explosion. researchgate.net This is a critical consideration, rendering the traditional Madelung synthesis unsuitable for these precursors.

To overcome these limitations, modified Madelung strategies have been developed that operate under milder conditions. A major advancement involves introducing additional electron-withdrawing groups on the acyl portion or the methyl group to increase the acidity of the benzylic protons, thereby facilitating cyclization without extreme heat. researchgate.net For instance, Bergman and colleagues developed a modified Madelung synthesis for 4-nitroindoles by using an oxalate ester functionality to better acidify the benzylic hydrogen, allowing the reaction to proceed under safer conditions. researchgate.netresearchgate.net These modified approaches are essential for contemplating a Madelung-type synthesis of nitroindoles.

The Larock indole synthesis is a versatile and powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This method is highly relevant to the synthesis of substituted indoles and can directly utilize precursors bearing the nitro and iodo groups required for the target scaffold. nih.gov

To construct a 6-nitroindole derivative, the starting material would be 2-iodo-5-nitroaniline. The general reaction involves the palladium-catalyzed coupling of this aniline (B41778) with an alkyne, followed by an intramolecular cyclization. ub.edu The reaction is typically carried out with a palladium catalyst like Pd(OAc)₂, a base such as K₂CO₃, and often a chloride salt like LiCl. wikipedia.org

A key feature of the Larock synthesis is its regioselectivity, which is primarily governed by sterics. The larger substituent on the alkyne typically directs itself to the C2 position of the resulting indole. ub.edu This allows for the controlled synthesis of 2,3-disubstituted indoles. While this method does not directly place an iodine at the C3 position, it provides a robust route to a 6-nitroindole core that can be further functionalized. For example, using a silyl-substituted alkyne can install a silyl (B83357) group at C2, which can later be removed to give a C3-substituted-6-nitroindole. nih.gov

Table 2: Illustrative Larock Indole Synthesis This table demonstrates the general components and conditions for the Larock synthesis.

| Aniline Precursor | Alkyne Partner | Catalyst System | Base | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Iodo-5-nitroaniline | Disubstituted Alkyne (R-C≡C-R') | Pd(OAc)₂ | K₂CO₃ | 2,3-Disubstituted-6-nitroindole | wikipedia.orgub.edu |

| o-Iodoaniline | Disubstituted Alkyne | Pd(OAc)₂, PPh₃, LiCl | K₂CO₃ | 2,3-Disubstituted indole | wikipedia.org |

Advanced and Modern Synthetic Strategies for this compound Scaffolds

Modern synthetic approaches often favor a more convergent and efficient strategy. For this compound, the most direct and common advanced strategy involves the initial synthesis of the 6-nitro-1H-indole scaffold, followed by a regioselective electrophilic iodination at the C3 position. The indole nucleus is an electron-rich heterocycle, and the C3 position is the most nucleophilic and thus most susceptible to electrophilic attack. While the C6-nitro group is deactivating, C3 remains the preferential site for substitution. researchgate.net

The synthesis of the 6-nitro-1H-indole precursor can be achieved using one of the adapted classical methods described above (e.g., Fischer or Larock synthesis). Once obtained, various reagents can be employed for the C3-iodination.

Common iodinating agents include:

N-Iodosuccinimide (NIS): A mild and widely used source of electrophilic iodine. It is often used in solvents like DMF, acetonitrile, or dichloromethane. Catalysis with Lewis acids like iron(III) triflimide can enhance its reactivity for deactivated substrates. organic-chemistry.org

Iodine (I₂): Molecular iodine itself is not sufficiently electrophilic but can be activated by an oxidizing agent (e.g., HIO₃, HNO₃) or in the presence of a base.

Iodine Monochloride (ICl): A more reactive and potent iodinating agent suitable for less reactive aromatic systems.

A recently developed method for the synthesis of 3-nitroindoles (an analogous system) involves the use of trifluoroacetyl nitrate (B79036), generated in situ, as an electrophilic nitrating agent under non-acidic and non-metallic conditions. nih.gov A similar strategy using an electrophilic iodine source could be applied. For instance, an efficient synthesis of various 3-iodoindoles has been developed through a two-step approach involving Sonogashira cross-coupling of terminal alkynes with N,N-dialkyl-o-iodoanilines, followed by an electrophilic cyclization using molecular iodine. nih.gov

Table 3: Common Reagents for Electrophilic Iodination of Aromatic Compounds

| Reagent | Typical Conditions | Characteristics | Reference |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | CH₃CN or DMF, room temp. | Mild, easy to handle solid. | organic-chemistry.org |

| Iodine (I₂) / Oxidant | I₂, HIO₃, H₂SO₄ | Generates I⁺ in situ. | mdpi.com |

| Iodine Monochloride (ICl) | CH₂Cl₂, pyridine | Highly reactive, good for deactivated rings. | N/A |

| Iodosylbenzene / NH₄I | Mild temperatures, open flask | Oxidative iodination procedure. | researchgate.net |

This two-step approach—synthesis of the 6-nitroindole core followed by regioselective C3-iodination—represents the most practical and high-yielding modern strategy for accessing the this compound target compound.

Metal-Catalyzed Cyclizations and Annulations for Indole Construction

The construction of the indole core is a fundamental task in organic synthesis. Metal-catalyzed reactions offer efficient and versatile routes starting from appropriately substituted aromatic precursors. These methods typically involve the formation of the pyrrole (B145914) ring onto a benzene (B151609) precursor, such as a substituted aniline.

Palladium-Catalyzed Approaches

Palladium catalysis is a powerful tool for indole synthesis, with two prominent methods being the Sonogashira coupling-cyclization and the reductive cyclization of nitro compounds.

Sonogashira Coupling-Cyclization: This two-step approach is highly effective for preparing 3-iodoindoles. nih.gov The process begins with a Sonogashira cross-coupling reaction between a terminal alkyne and an N,N-dialkyl-2-iodoaniline derivative. nih.govacs.org For the synthesis of a 6-nitroindole derivative, a precursor such as N,N-dialkyl-2-iodo-4-nitroaniline would be used. This palladium/copper co-catalyzed reaction forms an N,N-dialkyl-2-(1-alkynyl)-4-nitroaniline intermediate. Subsequent electrophilic cyclization of this intermediate, using iodine (I₂), yields the desired this compound skeleton. nih.gov A variety of functional groups, including nitro and ester groups, are well-tolerated in this process. nih.govresearchgate.net

| Entry | Precursor | Alkyne | Catalyst System | Conditions | Product Type |

| 1 | N,N-dialkyl-2-iodo-4-nitroaniline | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, 50 °C | N,N-dialkyl-2-(1-alkynyl)-4-nitroaniline |

| 2 | N,N-dialkyl-2-(1-alkynyl)-4-nitroaniline | - | I₂ | CH₂Cl₂ | 1-alkyl-3-iodo-6-nitroindole |

Reductive Cyclization of Nitro Compounds: Palladium catalysts are also instrumental in the reductive cyclization of nitroarenes to form the indole ring. This methodology can be applied to precursors like 2-nitrostyrenes or 2,3-dinitro-1,4-dialkenylbenzenes. rsc.orgnih.gov The reaction typically uses carbon monoxide (CO) as the terminal reductant, which deoxygenates the nitro group to facilitate cyclization. rsc.orgnih.gov This approach offers broad functional group compatibility due to its relatively mild conditions. rsc.org Recent advancements have even developed methods using CO₂ as a CO progenitor, enhancing the sustainability of the process. mdpi.com Palladium-phenanthroline complexes have been shown to efficiently catalyze the intermolecular reaction of unfunctionalized nitroarenes with arylalkynes and CO to produce 3-arylindoles. acs.orgresearchgate.net

Copper-Catalyzed Methodologies

Copper catalysis is crucial in indole synthesis, most notably as a co-catalyst in the Sonogashira reaction, where it facilitates the formation of the key carbon-carbon bond between the aniline derivative and the alkyne. nih.govacs.orgmdpi.com Beyond this role, copper complexes can independently catalyze various annulation reactions to construct the indole core from diverse substrates like o-alkynylanilines, o-aminophenylpropynols, and o-alkynylnitroarenes. acs.org The Castro-Stephens reaction, a copper-induced indolization of 2-ethynylanilines, is another classic example of copper's utility in this field. rsc.org

Gold-Catalyzed Annulations and Functionalizations

Gold catalysts, known for their strong π-acid character, are highly effective in activating alkynes and allenes for intramolecular cyclizations. Gold(I)-catalyzed annulation of ynamide precursors provides a modern and efficient route to various indole scaffolds. nih.gov These reactions often proceed under mild conditions with excellent functional group tolerance. nih.govrsc.org Specifically relevant to nitro-substituted compounds, gold(I) has been used to catalyze cascade reactions of o-nitroalkynes with indoles, demonstrating its compatibility with the nitro group in heterocycle synthesis. ccspublishing.org.cn

Other Transition Metal Catalysis (e.g., Ruthenium, Rhodium, Cobalt, Iron)

Several other transition metals have been successfully employed in the synthesis of the indole nucleus from nitroarene precursors.

Ruthenium: Ruthenium complexes can catalyze the reductive heteroannulation of nitroarenes with trialkanolamines to yield indoles. rsc.org This process often utilizes a water-gas shift reaction system (CO/H₂O). rsc.org Additionally, ruthenium catalysts have been used in the intermolecular condensation of nitroarenes and alkynes, although palladium has been reported to be more convenient for this specific transformation. researchgate.net Ruthenium catalysts are also employed in various C-H activation strategies to build the indole core. acs.orgnih.gov

Rhodium: Rhodium(III) catalysts are effective in the oxidative coupling of acetanilides with internal alkynes to form highly functionalized indoles. researchgate.net More recent strategies employ an in situ generated N-nitroso group as a transient oxidizing directing group, allowing the rhodium-catalyzed reaction between N-alkyl anilines and internal alkynes to proceed at room temperature. nih.gov Rhodium catalysis has also been applied to the regioselective alkylation of indoles with nitroalkenes. nih.govnih.gov

Cobalt: Cobalt(III) catalysts have been used for the synthesis of indoles through the C–H/N–O functionalization of enamines with nitrones and the oxidative coupling of N-arylureas with internal alkynes. mdpi.comccspublishing.org.cn Cobalt can also facilitate the synthesis of N-aroyl indoles from 2-nitroalkynes.

Iron: Iron, an earth-abundant and low-cost metal, is a classic reagent in indole synthesis. The Baeyer–Emmerling indole synthesis, first reported in 1869, uses iron metal for the reductive annulation of ortho-nitrocinnamic acid. Modern iron-catalyzed methods include the reductive cyclization of nitrostyrenes and other nitroarenes to form various aza-heterocycles, including indoles.

C-H Activation and Functionalization Strategies for Indole Derivatives

An alternative and highly convergent approach to this compound involves the direct functionalization of a pre-existing 6-nitro-1H-indole core. This strategy leverages the inherent reactivity of the indole ring, particularly at the C3 position.

Regioselective C3-Functionalization of Indoles

The C3 position of the indole nucleus is electron-rich and highly susceptible to electrophilic substitution. This intrinsic reactivity provides a direct pathway to introduce an iodine atom at this site. Starting with commercially available 6-nitroindole, a regioselective C3-iodination can be achieved using various electrophilic iodinating agents. This C-H functionalization approach avoids the multi-step construction of the indole ring and offers a more atom-economical route.

Common iodinating systems suitable for this transformation include molecular iodine (I₂) often in the presence of an oxidizing agent, N-Iodosuccinimide (NIS), and iodine monochloride (ICl). rsc.org The reaction conditions can be tuned to achieve high regioselectivity for the C3 position, affording this compound directly.

| Iodinating Agent | Typical Conditions | Substrate | Key Features |

| I₂ / Oxidant | I₂, H₂O₂ or other oxidant, various solvents | 6-Nitro-1H-indole | Green and cost-effective reagents. rsc.org |

| N-Iodosuccinimide (NIS) | NIS, CH₃CN or CH₂Cl₂ | 6-Nitro-1H-indole | Mild conditions, high selectivity for electron-rich heterocycles. |

| Iodine Monochloride (ICl) | ICl, CH₂Cl₂ or other inert solvent | 6-Nitro-1H-indole | Highly reactive electrophilic iodine source. |

C2-Functionalization via Directing Group Strategies

The selective functionalization of the C2 position of the indole ring is a significant challenge due to the inherent electronic preference for electrophilic substitution at the C3 position. To overcome this, directing group strategies have been developed that utilize a removable functional group to guide a metal catalyst to a specific C-H bond.

Recent studies have demonstrated catalyst-controlled, site-selective C-H functionalization of 3-acyl indoles. chemrxiv.org In these systems, an amide group at the C3 position can act as a versatile directing group. The choice of metal catalyst is crucial for determining the site of functionalization. For instance, using an Iridium(III)/Silver(I) catalyst system subverts the thermodynamically favored C3 functionalization, affording the C2-functionalized products in good to excellent yields. chemrxiv.orgnih.gov This method is notable for its exceptional level of site selectivity, providing the C2-functionalized indoles exclusively. chemrxiv.orgnih.gov The reaction proceeds via a directed C2-H activation, and the use of diazo compounds as coupling partners has been shown to be highly efficient. nih.gov

Similarly, a copper-catalyzed trifluoromethylation of indoles at the C2-position has been reported, employing a removable directing group to achieve high regioselectivity. researchgate.net This protocol offers a straightforward route to 2-trifluoromethylated indoles, which are of significant interest in pharmaceutical chemistry. researchgate.net The strategic use of directing groups thus provides a powerful method for accessing C2-substituted indoles that are otherwise difficult to synthesize. nih.gov

Table 1: Examples of C2-Functionalization of Indoles Using Directing Groups

| Directing Group (Position) | Catalyst System | Coupling Partner | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amide (C3) | [IrCp*Cl₂]₂ / AgNTf₂ / AgOAc | Diazooxindole | C2-Alkylation | 91 | nih.gov |

| Amide (C3) | Ir(III)/Ag(I) | Metallocarbene | C2-Functionalization | Good to Excellent | chemrxiv.orgchemrxiv.org |

| N-Acyl (N1) | Rh(I) | Alkyl Carboxylic Acids | C2-Decarbonylative Alkylation | High Efficiency | researchgate.net |

Remote C-H Activation in Substituted Indoles

While functionalization of the pyrrole ring of indole is well-established, achieving site-selective C-H activation on the benzenoid ring (positions C4, C5, C6, and C7) is considerably more challenging. nih.govacs.org This "remote" functionalization requires overcoming the intrinsic reactivity of the C2 and C3 positions. nih.gov Directing group strategies have been instrumental in solving this problem, enabling the synthesis of diverse, polysubstituted indole scaffolds. nih.gov

By installing a directing group on the indole nitrogen, chemists can steer metal catalysts to specific C-H bonds on the carbocyclic ring. For example, an N-P(O)tBu₂ group has been successfully used to direct palladium catalysts to the C7 position and copper catalysts to the C6 position for arylation reactions. nih.gov This strategy can be extended to target the C4 and C5 positions by placing an additional group, such as pivaloyl, at the C3 position. nih.gov These methods have enabled a wide range of transformations at the C7 position, including olefination, acylation, silylation, and carbonylation. nih.gov

Ruthenium-catalyzed strategies have also been developed for the regioselective arylation of substituted indoles at the C7 position. nih.gov These approaches often involve the initial reduction of the indole to an indoline, followed by directed C-H functionalization and subsequent re-aromatization to the indole. nih.gov Such multi-step sequences, while effective, highlight the demand for more direct methods. The development of novel directing groups and catalytic systems continues to be a primary focus in achieving direct and selective remote C-H functionalization of the indole core. researchgate.netnih.gov

Table 2: Remote C-H Activation in Indoles via Directing Groups

| Directing Group (Position) | Catalyst | Position Functionalized | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-P(O)tBu₂ (N1) | Palladium | C7 | Arylation | Not specified | nih.gov |

| N-P(O)tBu₂ (N1) | Copper | C6 | Arylation | Not specified | nih.gov |

| TfNH- (N1) | Pd(OAc)₂ | C4 | Olefination | 88 | nih.gov |

| Adamantoyl (N1) | [Cp*IrCl₂]₂ | C4 | Bis-arylsulfenylation | Not specified | researchgate.net |

| Phosphorus group (N1) | Palladium | C7 | Silylation | Not specified | researchgate.net |

Green Chemistry Approaches for Sustainable Indole Synthesis

In line with the principles of green chemistry, significant effort has been directed towards developing more sustainable and environmentally benign methods for indole synthesis. These approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency. Key strategies include the use of solvent-free reaction conditions, microwave-assisted synthesis, continuous flow chemistry, and biocatalysis.

Solvent-Free Reaction Conditions

Performing organic reactions without a solvent offers substantial environmental benefits by eliminating solvent waste, which is a major contributor to the E-factor (environmental factor) of chemical processes. Solvent-free, or solid-state, reactions can also lead to improved reaction rates and selectivity. organic-chemistry.org

The Bischler indole synthesis, for example, has been successfully adapted to a microwave-assisted, solvent-free process. organic-chemistry.org This method involves the solid-state reaction of anilines and phenacyl bromides, followed by microwave irradiation to yield 2-arylindoles. The procedure avoids the use of organic solvents and toxic metal catalysts, offering a greener alternative to traditional methods. organic-chemistry.org Similarly, a solvent-free Mannich-type addition of indole to aldehydes has been reported, providing a direct route to bis(indolyl)alkanes and related structures at elevated temperatures. nih.gov Mechanochemical protocols, utilizing techniques like ball milling, have also been developed for reactions such as the Fischer indolisation, further expanding the scope of solvent-free indole synthesis. researchgate.net

Table 3: Examples of Solvent-Free Indole Synthesis

| Reaction Type | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Bischler Synthesis (One-Pot) | Anilines, Phenacyl bromides | Microwave (540 W), 45-60 s | 52-75 | organic-chemistry.org |

| Mannich-type Addition | Indole, Paraformaldehyde | CaO, 100 °C | Not isolated (GC yields) | nih.gov |

| Madelung Synthesis | N-o-tolylbenzamide, t-BuOK | Microwave, up to 160 °C | 40 | sciforum.net |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool for accelerating the synthesis of medicinally relevant compounds, including indoles. nih.gov Microwave irradiation allows for rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. sciforum.netelte.hu

Numerous classical indole syntheses have been adapted to microwave conditions, including the Fischer, Madelung, Bischler-Mohlau, and Batcho-Leimgruber reactions. nih.gov For instance, the Madelung indole synthesis, which traditionally requires very high temperatures (360-380 °C), can be performed under solvent-free microwave conditions at significantly lower temperatures, reaching a maximum of 330 °C for only 20 minutes to achieve good yields. sciforum.net Another innovative approach involves the microwave-promoted cycloisomerization of 2-alkynylanilines in water, which can proceed without any added metal catalyst, offering a cleaner and more benign process. elte.hu One-pot, three-component coupling reactions for indole synthesis have also been developed using microwave assistance, allowing for the rapid assembly of polysubstituted indoles in moderate to excellent yields. nih.gov

Table 4: Microwave-Assisted Synthesis of Indole Derivatives

| Reaction Type | Substrates | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cycloisomerization | 2-Ethynylaniline | Microwave, H₂O, KCl (0.2 equiv), 200 °C | 60 | elte.hu |

| Bischler Synthesis | Anilines, Phenacyl bromides | Solvent-free, Microwave (540 W), 45-60 s | 52-75 | organic-chemistry.org |

| Madelung Synthesis | 4-tert-butyl-N-o-tolylbenzamide, t-BuOK | Solvent-free, Microwave, 20 min, Tmax 330 °C | 64 | sciforum.net |

| Sonogashira Coupling / Cyclization | 2-Iodoaniline, Terminal alkyne, Aryl iodide | PdCl₂(PPh₃)₂, CuI, Et₃N/CH₃CN, Microwave, 60-90 °C | Moderate to Excellent | nih.gov |

Continuous Flow Chemistry for Optimized Synthesis of Indole Derivatives

Continuous flow chemistry is a modern synthetic paradigm that offers significant advantages over traditional batch processing, including enhanced safety, superior process control, and straightforward scalability. mdpi.comnih.gov These benefits make it a highly attractive technology for the synthesis of indole derivatives, particularly in industrial settings. mdpi.comsemanticscholar.org

The Fischer indole synthesis has been extensively studied in flow systems. By pumping reagents through heated reactors under high-temperature and pressure conditions, reaction times can be reduced to mere minutes while achieving high yields and productivity. mdpi.com For example, the synthesis of 1,2,3,4-tetrahydrocarbazole (B147488) can be achieved in 96% yield with a residence time of only 3 minutes. mdpi.com The Reissert indole synthesis has also been adapted to a continuous flow setup using an H-cube system for the hydrogenation step, drastically shortening the time required compared to batch catalysis. mdpi.com More complex chemo-enzymatic cascade reactions have also been developed in continuous flow, allowing for the multi-step synthesis of compounds like indole-3-acetic acid in a telescoped process that protects the enzyme from harsh chemical conditions used in subsequent steps. rsc.org

Table 5: Continuous Flow Synthesis of Indole Derivatives

| Reaction Type | Key Reagents | Flow System / Conditions | Yield (%) | Productivity / Residence Time | Reference |

|---|---|---|---|---|---|

| Fischer Synthesis | Cyclohexanone, Phenylhydrazine | Microwave-heated flow cell, 150 °C | 91 | 0.5 mL/min flow rate | mdpi.com |

| Reissert Synthesis (Step 2) | Ethyl 2-(2-nitrophenyl)-3-oxobutanoate | H-cube system (hydrogenation) | Not specified | Extremely short time | mdpi.com |

| Fischer Synthesis | Phenylhydrazine, Propylaldehyde | Corning G1 reactor, [EMIM][BF4], 150 °C | 95.3 | 15 min residence time | akjournals.com |

| Chemo-enzymatic Cascade | L-Tryptophan | Telescoped flow reactors (enzymatic + acid hydrolysis) | 48.5 (overall) | 11.16 g L⁻¹ day⁻¹ | rsc.org |

Biocatalysis for Selective Indole Functionalization

Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity (chemo-, regio-, and stereo-selectivity) under mild, environmentally friendly conditions. While its application in complex indole synthesis is still developing, it holds immense promise for creating functionalized indoles with high precision.

A prime example is the chemo-enzymatic synthesis of indole-3-acetic acid (IAA). In a continuous flow system, the enzyme tryptophan 2-monooxygenase (TMO) first catalyzes the oxidative decarboxylation of L-tryptophan to indole-3-acetamide (B105759) (IAM). rsc.org This intermediate is then hydrolyzed to IAA in a subsequent chemical step under acidic conditions. rsc.org This telescoped flow setup is crucial as it separates the enzymatic and chemical steps, preventing the denaturation of the enzyme by the acid and heat required for hydrolysis. rsc.org

The enantioselective functionalization of the indole N-H group has also been achieved using N-heterocyclic carbene (NHC) organocatalysis. acs.org In this strategy, the catalyst adds to an aldehyde group at a remote position (C7) of the indole, which in turn controls the stereoselectivity of a subsequent reaction involving the N-H group, leading to multicyclic products with excellent enantiomeric ratios. acs.org While not a direct enzymatic process, this organocatalytic approach mimics the high selectivity found in biological systems and represents a powerful tool for asymmetric indole functionalization.

Utilization of Ionic Liquids and Deep Eutectic Solvents

In the pursuit of more sustainable chemical processes, ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising alternatives to conventional volatile organic solvents. Their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, have made them attractive media for various organic transformations, including the synthesis of indole derivatives.

While specific applications of ILs and DESs in the direct synthesis of this compound are not extensively documented, their utility in the synthesis of key precursors, such as nitroindoles, is well-established. For instance, the nitration of indoles, a critical step in obtaining the 6-nitroindole precursor, can be effectively carried out in ionic liquids. The use of ILs can lead to improved regioselectivity and easier product isolation compared to traditional nitrating conditions that often employ harsh acids. For example, electrophilic nitration of aromatic compounds has been successfully performed in 1-ethyl-3-methylimidazolium-based ionic liquids, offering a recyclable and efficient system.

Deep eutectic solvents, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, offer similar advantages to ionic liquids but are often cheaper, less toxic, and more biodegradable. They have been employed in various organic reactions, including those involving indole functionalization. For example, the heteroatom-directed lateral lithiation of functionalized toluenes has been reported in a choline (B1196258) chloride-based eutectic mixture, demonstrating the potential of these solvents to facilitate regioselective functionalization, a key aspect in the synthesis of specifically substituted indoles. The solvation of indole in deep eutectic systems has been studied, revealing specific interactions that can influence reactivity and selectivity in subsequent chemical transformations.

Multicomponent Reactions (MCRs) for Diversified Indole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for generating molecular diversity. Several MCRs have been adapted for the synthesis and functionalization of indole scaffolds, providing rapid access to complex molecules from simple starting materials.

Ugi-type Reactions Involving Indole-N-carboxylic Acids

The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. A significant advancement in the application of the Ugi reaction to indole chemistry involves the use of indole-N-carboxylic acids as the carboxylic acid component. This approach allows for the direct incorporation of the indole moiety into the final product, leading to a wide range of structurally diverse indole-containing peptidomimetics.

While a direct Ugi reaction to form a this compound derivative is not straightforward, this methodology can be applied to precursors. For instance, a 6-nitroindole-N-carboxylic acid could potentially be used in a Ugi reaction to generate a scaffold that could be subsequently iodinated at the C3 position. The reaction generally proceeds under mild conditions and tolerates a variety of functional groups on the other components, enabling the creation of large chemical libraries for biological screening.

Table 1: Representative Ugi Reaction with an Indole-N-carboxylic Acid Derivative

| Aldehyde | Amine | Isocyanide | Indole-N-carboxylic Acid | Product Structure (General) |

| R¹-CHO | R²-NH₂ | R³-NC | Indole-1-COOH | Indole-1-CO-N(R²)-CH(R¹)-CO-NH-R³ |

Mannich Reaction and Gramine Chemistry in Indole Functionalization

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. Indole, with its nucleophilic C3 position, readily participates in the Mannich reaction to form 3-aminomethylindoles, commonly known as Gramine and its derivatives.

The synthesis of Gramine from indole, formaldehyde, and dimethylamine (B145610) is a classic example. This reaction is highly efficient and provides a versatile intermediate for further functionalization. The dimethylamino group in Gramine is an excellent leaving group, allowing for its displacement by a variety of nucleophiles to introduce diverse substituents at the C3 position of the indole ring.

For the synthesis of precursors to this compound, a Mannich reaction could be performed on 6-nitro-1H-indole. The resulting 3-(dimethylaminomethyl)-6-nitro-1H-indole could then serve as a substrate for nucleophilic substitution reactions.

Table 2: The Mannich Reaction with Indole Derivatives

| Indole Derivative | Aldehyde | Amine | Product (Gramine Derivative) |

| 1H-Indole | Formaldehyde | Dimethylamine | 3-(Dimethylaminomethyl)-1H-indole (Gramine) |

| 6-Nitro-1H-indole | Formaldehyde | Dimethylamine | 3-(Dimethylaminomethyl)-6-nitro-1H-indole |

The mechanism of the Mannich reaction involves the initial formation of an iminium ion from the aldehyde and the amine, which then acts as the electrophile and is attacked by the nucleophilic C3 position of the indole.

Novel MCRs for Indole-Fused Heterocycles

The development of novel multicomponent reactions continues to expand the synthetic toolbox for accessing complex indole-containing molecules. These reactions often lead to the formation of indole-fused heterocyclic systems, which are of significant interest in medicinal chemistry. While not directly leading to this compound, these methodologies highlight the versatility of MCRs in indole chemistry and could be adapted to appropriately substituted precursors.

Halogenation and Nitration Strategies for Indole Scaffolds

The introduction of halogen and nitro groups onto the indole scaffold is a fundamental transformation in the synthesis of many functionalized indoles, including this compound. The synthesis of this target molecule can be envisioned through two primary retrosynthetic pathways: the iodination of 6-nitro-1H-indole or the nitration of 3-iodo-1H-indole.

Direct Electrophilic Iodination of Indoles

The C3 position of the indole ring is highly susceptible to electrophilic attack. Direct electrophilic iodination is a common method for introducing an iodine atom at this position. Various iodinating reagents can be employed for this purpose.

For the synthesis of this compound, the direct iodination of 6-nitro-1H-indole is a plausible route. However, the presence of the electron-withdrawing nitro group at the 6-position significantly deactivates the indole ring towards electrophilic substitution. This deactivation makes the iodination at the C3 position more challenging compared to an unsubstituted indole. Therefore, more reactive iodinating agents or harsher reaction conditions may be required.

Commonly used reagents for the electrophilic iodination of indoles include:

Iodine (I₂) : Often used in the presence of a base or an oxidizing agent to generate a more electrophilic iodine species.

N-Iodosuccinimide (NIS) : A mild and efficient source of electrophilic iodine.

Iodine monochloride (ICl) : A more reactive iodinating agent that can be effective for less reactive substrates.

The choice of solvent and reaction temperature is also crucial for achieving good yields and selectivity.

Table 3: Common Reagents for Electrophilic Iodination of Indoles

| Reagent | Typical Conditions | Comments |

| I₂/Base (e.g., NaOH) | Aqueous or alcoholic solvent, room temperature | Mild conditions, suitable for activated indoles. |

| N-Iodosuccinimide (NIS) | Acetonitrile or DMF, room temperature | Widely used, good yields, and selectivity. |

| Iodine monochloride (ICl) | Dichloromethane or other chlorinated solvents, low temperature | More reactive, suitable for deactivated indoles. |

The synthesis of 6-nitro-1H-indole as a precursor can be achieved through various methods, including the nitration of indole itself, although this often leads to a mixture of isomers. More regioselective syntheses have been developed, for example, from enaminones and nitroaromatic compounds.

Alternatively, the synthesis of 3-iodo-1H-indole followed by nitration could be considered. However, nitration of 3-iodo-1H-indole is likely to be complex, potentially leading to a mixture of nitro-substituted isomers and possible oxidation or displacement of the iodine atom. Therefore, the iodination of 6-nitro-1H-indole is generally the more synthetically viable approach.

Regioselective Nitration of Indole Systems

The synthesis of nitroindoles, key precursors for compounds such as this compound, is complicated by the indole ring's susceptibility to polymerization and oxidation under strongly acidic conditions typically used for nitration. bhu.ac.in The pyrrole moiety of the indole system is highly electron-rich, making electrophilic substitution the dominant reaction pathway. The preferred site for electrophilic attack is the C-3 position, as the resulting cationic intermediate (a 3H-indolium cation) is more stable, allowing for delocalization of the positive charge by the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in

Direct nitration of indole with conventional reagents like nitric acid and sulfuric acid is often problematic, leading to low yields and the formation of polymeric tars. bhu.ac.in To circumvent these issues, various strategies have been developed to achieve regioselective nitration.

Nitration at the C-3 Position: To achieve nitration at the C-3 position, non-acidic nitrating agents are typically employed. Reagents such as benzoyl nitrate or ethyl nitrate can be used. bhu.ac.in Another effective method involves the use of acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures, particularly on N-protected indoles. researchgate.net The N-protection strategy is crucial as it reduces the basicity of the indole ring and prevents protonation at C-3, which would deactivate the pyrrole ring towards electrophilic attack. bhu.ac.inresearchgate.net For instance, N-protected indoles react smoothly with acetyl nitrate to afford the corresponding 3-nitroindoles in good to excellent yields. researchgate.net A recently developed method utilizes ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride, which generates trifluoroacetyl nitrate, an effective electrophilic nitrating agent for various indoles under non-acidic and non-metallic conditions. nih.govrsc.orgrsc.org This method shows strong regioselectivity for the 3-position. rsc.org

Nitration at the Benzene Ring (C-6 Position): Introducing a nitro group at the C-6 position requires different strategies that direct the electrophile away from the more reactive pyrrole ring. One approach is to first introduce a substituent at the C-3 position that deactivates the pyrrole ring towards further electrophilic substitution. For example, nitration of 3-acetylindole (B1664109) or indole-3-carbonitrile with concentrated nitric acid yields predominantly the 6-nitro derivative. umn.edu

Alternatively, synthesis of 6-nitroindole can be achieved through cyclization of a pre-functionalized benzene precursor. The Fischer indole synthesis is a classic method, which can utilize a nitrophenylhydrazine. For example, Rydon and Siddappa explored the synthesis of various nitroindoles, including 6-nitroindole, starting from the corresponding nitrophenylhydrazones of ethyl pyruvate, followed by cyclization using polyphosphoric acid as a catalyst, hydrolysis, and decarboxylation. acs.org More contemporary methods involve the transition-metal-free intermolecular annulation of dinitrobenzenes with β-enaminones, promoted by cesium carbonate, which regioselectively affords 6-nitroindoles in moderate to good yields. rsc.orgrsc.org Another approach involves the reaction of m-nitroaniline with enolizable ketones in the presence of a strong base like potassium tert-butoxide, which can yield both 4- and 6-substituted nitroindoles. researchgate.net

The choice of nitration strategy is therefore dictated by the desired position of the nitro group on the indole scaffold.

| Nitration Method | Target Position | Reagents | Key Features |

| Non-acidic Nitration | C-3 | Benzoyl nitrate, Ethyl nitrate | Avoids acidic conditions that cause polymerization. bhu.ac.in |

| N-Protected Nitration | C-3 | Acetyl nitrate on N-protected indoles | Good to excellent yields; protection prevents deactivation. researchgate.net |

| Trifluoroacetyl Nitrate | C-3 | Ammonium tetramethylnitrate, Trifluoroacetic anhydride | Non-acidic, non-metallic, high regioselectivity. rsc.orgrsc.org |

| Nitration of 3-Substituted Indoles | C-6 | Concentrated nitric acid on 3-acylindoles | C-3 substituent deactivates the pyrrole ring. umn.edu |

| Fischer Indole Synthesis | C-4, C-5, C-6, C-7 | Nitrophenylhydrazones, Polyphosphoric acid | Builds the indole ring from a pre-nitrated precursor. acs.org |

| Annulation Reaction | C-6 | Dinitrobenzenes, β-enaminones, Cs₂CO₃ | Transition-metal-free, highly regioselective. rsc.orgrsc.org |

Sequential Iodination and Nitration Strategies for this compound

The synthesis of this compound necessitates the introduction of two different substituents at specific positions on the indole ring. This is typically achieved through sequential electrophilic substitution reactions. The order of these reactions is critical and depends on the directing effects of the substituents and their influence on the reactivity of the indole ring.

Two primary synthetic routes can be envisioned:

Iodination of 6-nitro-1H-indole: This pathway begins with the synthesis of 6-nitro-1H-indole. The nitro group is a deactivating, meta-directing group for electrophilic aromatic substitution on the benzene ring. However, its effect on the reactivity of the separate, electron-rich pyrrole ring is less straightforward. The pyrrole ring remains the most nucleophilic part of the molecule. Therefore, electrophilic iodination would be expected to occur preferentially at the C-3 position. Reagents commonly used for the iodination of indoles include iodine monochloride (ICl) or N-iodosuccinimide (NIS). researchgate.net Given the deactivating nature of the nitro group, slightly harsher conditions might be required compared to the iodination of unsubstituted indole, but the inherent reactivity of the C-3 position should ensure high regioselectivity.

Nitration of 3-iodo-1H-indole: This alternative route starts with the iodination of indole at the C-3 position. The iodine at C-3 deactivates the ring somewhat towards further electrophilic substitution but is considered an ortho-, para-director. The subsequent nitration step would introduce a nitro group onto the benzene ring. The directing effect of the indole nitrogen, which strongly favors substitution at C-5, and the directing effect of the C-3 iodo group must be considered. Nitration of 3-substituted indoles often leads to substitution at the C-6 position, especially with deactivating C-3 substituents. umn.edu Therefore, nitration of 3-iodoindole could potentially yield the desired this compound, alongside other isomers.

The first strategy, iodination of 6-nitro-1H-indole, is generally considered more reliable for achieving the desired regiochemistry due to the strong directing effect of the indole nucleus towards C-3 substitution.

Precursor Synthesis and Intermediate Chemistry for this compound

Synthesis of Key Nitroaniline Intermediates

The synthesis of 6-nitro-1H-indole often relies on ring-forming reactions starting from appropriately substituted anilines. For the synthesis of 6-nitro-1H-indole, m-nitroaniline is a key precursor. researchgate.net Various indole syntheses can be adapted for this purpose.

For example, the reaction of m-nitroaniline with enolizable ketones in the presence of a strong base like t-BuOK can produce a mixture of 4- and 6-nitroindoles. researchgate.net This reaction proceeds via an oxidative nucleophilic substitution of hydrogen, where the enolate anion attacks the positions ortho to the amino group of m-nitroaniline. researchgate.net

Another pathway involves the Japp-Klingemann reaction to form a phenylhydrazone from m-nitroaniline, which can then be cyclized under Fischer indole synthesis conditions. The synthesis of ethyl 6-nitroindole-2-carboxylate, a precursor to 6-nitroindole, has been achieved starting from m-nitrophenylhydrazone of ethyl pyruvate and cyclizing it with polyphosphoric acid. acs.org

| Precursor | Synthetic Method | Reagents | Product |

| m-Nitroaniline | Mąkosza Reaction | Enolizable ketones, t-BuOK | 4- and 6-Nitroindoles researchgate.net |

| m-Nitroaniline | Fischer Indole Synthesis | Ethyl pyruvate, Polyphosphoric acid | Ethyl 6-nitroindole-2-carboxylate acs.org |

Synthesis of Iodo-substituted Precursors

The synthesis of 3-iodo-1H-indole or other iodo-substituted precursors often begins with an iodo-substituted aniline. For instance, N,N-dialkyl-2-iodoanilines are versatile starting materials. nih.gov A powerful method for synthesizing 3-iodoindoles involves a two-step process: a Sonogashira cross-coupling of an N,N-dialkyl-o-iodoaniline with a terminal acetylene (B1199291), followed by an electrophilic cyclization of the resulting N,N-dialkyl-o-(1-alkynyl)aniline using molecular iodine (I₂). This sequence yields 2,3-disubstituted 3-iodoindoles in excellent yields. nih.gov

Direct iodination of aniline derivatives is also a common method. The iodination of anilines can be achieved using various reagents, including N-iodosuccinimide (NIS) or iodine monochloride (ICl). The regioselectivity is controlled by the directing effects of the amino group and any other substituents present on the ring. For example, 2-iodo-6-nitroaniline (B3030888) can be synthesized via the nitration of aniline followed by iodination. These substituted anilines can then be used in various indole synthesis methodologies.

| Precursor | Synthetic Method | Reagents | Product |

| N,N-Dialkyl-o-iodoaniline | Sonogashira/Electrophilic Cyclization | Terminal acetylene, Pd/Cu catalyst, I₂ | 2,3-Disubstituted 3-iodoindoles nih.gov |

| Aniline | Nitration/Iodination | HNO₃/H₂SO₄, then NIS or ICl | 2-Iodo-nitroanilines |

Reactivity and Functionalization of 3 Iodo 6 Nitro 1h Indole

Electrophilic Aromatic Substitution (EAS) of 3-Iodo-6-nitro-1H-indole

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of this compound, the reaction's feasibility and outcome are heavily influenced by the electronic effects of the existing iodo and nitro substituents.

The regiochemical outcome of EAS on this compound is a complex interplay of the directing effects of the indole (B1671886) ring system and its substituents. The indole nucleus is inherently electron-rich, with the C3 position being the most nucleophilic and thus the preferred site of electrophilic attack. quimicaorganica.orgstackexchange.com However, in the target molecule, the C3 position is already occupied by an iodine atom.

When the C3 position is blocked, electrophilic attack can be directed to other positions, primarily the C2 position of the pyrrole (B145914) ring or positions on the benzene (B151609) ring (C4, C5, C7). The directing effects of the existing substituents are as follows:

Iodo Group (at C3): Halogens are generally deactivating due to their electron-withdrawing inductive effect, but they are ortho, para-directors because of their electron-donating resonance effect. An electrophilic attack directed by the iodo group would be steered towards the C2 (ortho) and C4 (ortho) positions.

Nitro Group (at C6): The nitro group is a powerful deactivating group and a meta-director for electrophilic substitution. pearson.comyoutube.com It strongly withdraws electron density from the aromatic ring, making substitution more difficult. It directs incoming electrophiles to the positions meta to itself, which in this case are the C5 and C7 positions.

Considering these competing effects, electrophilic substitution on the heavily deactivated benzene ring is predicted to be challenging. If a reaction were to occur, the most likely positions for substitution would be C5 or C7, as directed by the powerful meta-directing nitro group.

The nitro group (-NO₂) at the C6 position exerts a profound influence on the reactivity of the entire indole system towards electrophiles. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic rings. youtube.comminia.edu.eg This deactivation means that harsher reaction conditions are generally required to achieve electrophilic substitution compared to unsubstituted indole. wikipedia.org

The delocalization of the ring's π-electrons into the nitro group creates partial positive charges at the ortho (C5, C7) and para (not applicable within the benzene ring) positions relative to the C6-nitro bond. youtube.com This destabilizes the cationic intermediates (Wheland intermediates) that would form from an attack at these sites. Consequently, electrophilic attack is directed to the meta positions (C5 and C7), which are less destabilized. pearson.comyoutube.com Therefore, any successful EAS reaction on the benzene ring of this compound is expected to yield products substituted at the C5 or C7 position.

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions |

|---|---|---|---|---|

| -I (Iodo) | C3 | Deactivating, Ortho, Para-directing | Weakly directs to C2, C4 | C2, C4 |

| -NO₂ (Nitro) | C6 | Strongly Deactivating, Meta-directing | Strongly directs to C5, C7 | C5, C7 |

The different positions within the pyrrole moiety of this compound exhibit distinct reactivities.

N1 Position: The nitrogen atom of the indole ring possesses an acidic proton. This proton can be removed by a base to generate a nucleophilic indolide anion. This anion can then readily react with various electrophiles in N-alkylation or N-acylation reactions. The presence of the electron-withdrawing 6-nitro group enhances the acidity of the N-H bond, facilitating its deprotonation. nih.gov Studies on 3-nitroindoles have shown they can serve as N-centered nucleophiles after deprotonation with a base like potassium carbonate. nih.gov

C2 Position: While the C3 position is electronically favored for EAS in indoles, the C2 position is the next most likely site within the pyrrole ring, especially when C3 is blocked. However, the combined deactivating effects of the C3-iodo and C6-nitro groups significantly reduce the nucleophilicity of the C2 position, making electrophilic attack at this site unfavorable under normal conditions. In contrast, for certain activated indole derivatives, such as 1-methoxy-6-nitroindole-3-carbaldehyde, the C2 position is susceptible to nucleophilic attack. nii.ac.jpresearchgate.net

C3 Position: The C3 position is occupied by an iodine atom. This opens the possibility for an ipso-substitution reaction, where an incoming electrophile attacks the C3 carbon and displaces the iodine atom. wikipedia.org Iodine can be a good leaving group in such electrophilic aromatic substitutions, allowing for the introduction of other functional groups at the C3 position. Azo coupling reactions on 3-alkylindoles, for instance, are believed to proceed via initial electrophilic attack at the C3 position. rsc.org

Nucleophilic Reactions and Transformations of this compound

The electron-deficient nature of the this compound ring system, imparted by the nitro group, makes it a substrate for various nucleophilic reactions.

The proton on the N1 nitrogen of the indole ring is acidic. The acidity of this N-H bond in this compound is significantly increased by the strong electron-withdrawing effect of the nitro group at the C6 position. This enhanced acidity facilitates the deprotonation of the indole nitrogen by a variety of bases (e.g., sodium hydride, potassium carbonate) to form a resonant-stabilized N-metallated indole derivative, often referred to as an indolide anion. nih.govnih.gov This anion is a potent nucleophile and serves as a key intermediate for introducing substituents at the nitrogen atom via reactions with electrophiles like alkyl halides or acyl chlorides.

| Compound | Solvent | pKa Value | Reference |

|---|---|---|---|

| Indole | Acetonitrile | 32.78 | nih.gov |

| 6-Nitro-indole | Acetonitrile | ~30-32 (estimated) | nih.gov |

| 7-Nitro-indole | Acetonitrile | 30.12 | nih.gov |

Note: A specific pKa for 6-nitro-indole was not found, but related nitroindoles show increased acidity (lower pKa) compared to indole. nih.gov

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic compounds bearing strong electron-withdrawing groups and a suitable leaving group. wikipedia.org The nitro group at C6 strongly activates the benzene portion of the indole ring towards nucleophilic attack. According to the mechanism of SNAr, this activation is most pronounced at the positions ortho (C5, C7) and para (C3) to the electron-withdrawing group. libretexts.org

For a classic SNAr reaction to occur on this compound, a leaving group (typically a halide) would need to be present at the C5 or C7 positions. In the absence of such a leaving group, a direct SNAr reaction is not feasible. The iodine atom at C3 is meta to the nitro group and is therefore not activated towards nucleophilic displacement via the SNAr mechanism. While reactions involving the displacement of a hydride ion (H⁻) are known (e.g., Vicarious Nucleophilic Substitution), there is no specific literature detailing such transformations for this particular substrate.

Selective Reduction of the Nitro Group to an Amino Functionality

The selective reduction of the nitro group in this compound to an amino functionality, yielding 6-amino-3-iodo-1H-indole, is a crucial transformation in the synthesis of various functionalized indole derivatives. This process requires careful selection of reducing agents to avoid the simultaneous reduction or elimination of the C3-iodo substituent.

Several methods have been successfully employed for this selective reduction. A common approach involves the use of metal catalysts with a hydrogen source. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of a hydrogen atmosphere can effectively reduce the nitro group while leaving the iodo group intact. acs.org Another effective method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent such as ethanol or ethyl acetate (B1210297). stackexchange.com This reagent is known for its chemoselectivity in reducing aromatic nitro compounds in the presence of other reducible or acid-sensitive groups, including halogens. stackexchange.com

Transformations of the C3-Iodo Group (e.g., halogen-metal exchange, direct substitution)

The C3-iodo group in this compound is a versatile handle for further functionalization of the indole core. Two primary transformations of this group are halogen-metal exchange and direct substitution reactions.

Halogen-Metal Exchange:

Halogen-metal exchange is a powerful method for converting an aryl iodide into an organometallic species, which can then react with various electrophiles. wikipedia.org This reaction typically involves treating the iodo-substituted indole with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgharvard.edu The resulting 3-lithio-6-nitro-1H-indole is a highly reactive intermediate that can participate in a variety of bond-forming reactions. For this specific substrate, the presence of the acidic N-H proton on the indole ring necessitates the use of at least two equivalents of the organolithium reagent, with the first equivalent acting as a base to deprotonate the nitrogen.

A potential challenge in performing halogen-metal exchange on this compound is the presence of the electron-withdrawing nitro group, which can influence the stability and reactivity of the organolithium intermediate. However, protocols using a combination of i-PrMgCl and n-BuLi have been developed to perform halogen-metal exchange on heterocyclic substrates with acidic protons under non-cryogenic conditions, which could be applicable here. nih.gov

Direct Substitution:

While direct nucleophilic aromatic substitution of the iodo group is generally difficult on an electron-rich indole ring, the presence of the strongly electron-withdrawing nitro group at the 6-position can activate the C3 position towards nucleophilic attack under certain conditions. However, this is less common than the cross-coupling reactions discussed in the following section.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C and C-heteroatom bond formation, and 3-iodoindoles are excellent substrates for these transformations. nih.gov The C3-iodo group of this compound provides a reactive site for various coupling partners.

Suzuki-Miyaura Coupling for C-C Bond Construction at C3

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C3 position.

A typical procedure involves reacting this compound with a suitable boronic acid in the presence of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like sodium carbonate or potassium phosphate. The reaction is usually carried out in a solvent mixture, such as DMF/water or toluene/ethanol/water.

| Catalyst | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | DMF/H₂O | 100 | Good | nih.gov |

| Pd(PPh₃)₄ | - | K₃PO₄ | Toluene/EtOH/H₂O | 80-100 | Varies |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of a base such as an amine. The alkynylation of this compound at the C3 position provides access to 3-alkynyl-6-nitro-1H-indoles, which are valuable intermediates for the synthesis of more complex molecules.

The reaction is generally performed by treating this compound with a terminal alkyne in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and a co-catalyst such as copper(I) iodide (CuI). An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves as both the base and often as the solvent.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | Room Temp. | Good | nih.gov |

| Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | 60-80 | Varies |

Heck Reaction and Mizoroki-Heck Type Couplings

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction provides a means to introduce alkenyl substituents at the C3 position of this compound.

In a typical Heck reaction, this compound is reacted with an alkene, such as an acrylate, styrene, or other vinyl derivative, in the presence of a palladium catalyst and a base. Common catalysts include palladium(II) acetate, and the base is often a tertiary amine like triethylamine or a solid base such as sodium carbonate.

| Catalyst | Base | Additive (if applicable) | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Pd(OAc)₂ | Na₂CO₃ | n-Bu₄NCl | DMF | 80-100 | Good | nih.gov |

| Pd(PPh₃)₄ | Et₃N | - | Acetonitrile | 80 | Varies |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is highly valuable for synthesizing arylamines from aryl halides. In the context of this compound, this reaction enables the introduction of a wide variety of primary and secondary amines at the C3 position.

The reaction typically involves treating this compound with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base. The choice of ligand is crucial for the success of the reaction and often includes bulky, electron-rich phosphines like Xantphos or BINAP. The base is typically a strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 80-110 | Varies |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | Varies |

Negishi and Stille Coupling Strategies

The Negishi and Stille couplings are prominent palladium-catalyzed cross-coupling reactions that facilitate the formation of carbon-carbon bonds. While specific studies detailing the Negishi and Stille couplings of this compound are not extensively documented in the reviewed literature, the known reactivity of similar 3-iodoindoles suggests its high potential as a coupling partner.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent. The electron-withdrawing nature of the nitro group at the 6-position of the indole ring is expected to enhance the electrophilicity of the C3 position, making the carbon-iodine bond more susceptible to oxidative addition to the palladium catalyst. This activation would likely facilitate the coupling with various organozinc reagents, including alkyl, aryl, and vinylzinc species. The general tolerance of the Negishi coupling to a wide range of functional groups suggests that the nitro group would remain intact under typical reaction conditions.

Stille Coupling: The Stille reaction utilizes an organostannane as the coupling partner for the organohalide. Similar to the Negishi coupling, the electronic properties of this compound should favor the key steps of the catalytic cycle. The reaction is known for its mild conditions and tolerance of sensitive functional groups, making it a suitable method for the functionalization of this nitro-substituted indole. The coupling could be employed to introduce aryl, heteroaryl, vinyl, and alkynyl groups at the C3 position, leading to a diverse library of 6-nitroindole (B147325) derivatives.

| Coupling Reaction | Organometallic Reagent | Catalyst System | Potential Products |

| Negishi Coupling | R-ZnX | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | 3-R-6-nitro-1H-indole (R = alkyl, aryl, vinyl) |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | 3-R-6-nitro-1H-indole (R = aryl, heteroaryl, vinyl, alkynyl) |

Dearomatization and Cycloaddition Reactions of this compound

The electron-deficient nature of the indole ring in this compound, a consequence of the strongly electron-withdrawing nitro group, renders it susceptible to dearomatization and cycloaddition reactions. These transformations provide access to three-dimensional polycyclic structures that are of significant interest in medicinal chemistry and materials science.

[2+2] Cycloaddition Reactions

Photochemical [2+2] cycloaddition reactions represent a powerful tool for the construction of cyclobutane rings. In the context of 3-nitroindoles, the electron-deficient double bond can act as a dienophile in reactions with alkenes upon photochemical activation. While specific examples involving this compound are scarce, the general reactivity of 3-nitroindoles in such transformations has been established. These reactions typically proceed via a triplet excited state of the nitroindole, which then undergoes a stepwise or concerted cycloaddition with an alkene to form a cyclobutane-fused indoline. The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the substituents on both the indole and the alkene.

[3+2] Cycloaddition Reactions

The C2-C3 double bond of 3-nitroindoles can readily participate as a 2π component in [3+2] cycloaddition reactions with various 1,3-dipoles. This reactivity provides a direct route to five-membered heterocyclic rings fused to the indole core. For instance, the reaction of 3-nitroindoles with azomethine ylides, nitrile oxides, or diazoalkanes can lead to the formation of pyrrolidino-, isoxazolino-, and pyrazolino-fused indolines, respectively. The presence of the nitro group significantly activates the indole system towards these cycloadditions. The iodo substituent at the C3 position might influence the regioselectivity of the cycloaddition, although its electronic effect is generally less pronounced than that of the nitro group.

[4+2] Cycloaddition (Diels-Alder) Reactions